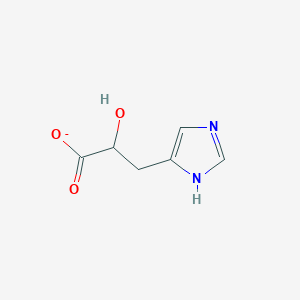
3-(Imidazol-5-yl)lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(imidazol-5-yl)lactate is the hydroxy monocarboxylic acid anion that is the conjugate base of 3-(imidazol-5-yl)lactic acid. It derives from a lactate. It is a conjugate base of a 3-(imidazol-5-yl)lactic acid.
Applications De Recherche Scientifique
Metabolic Pathway Involvement
3-(Imidazol-5-yl)lactate has been studied for its role in metabolic pathways in specific bacteria. For instance, it serves as a carbon and energy source for Pseudomonas acidovorans and is involved in the metabolism of L-histidine, imidazol-5-yl-lactate, and other related compounds in Pseudomonas testosteroni. These studies indicate its critical role in microbial metabolism and potentially in biodegradation processes (Coote & Hassall, 1969) (Coote & Hassall, 1973).
Chemical Structure and Properties
The chemical structure and properties of this compound, specifically its zwitterionic structure, have been studied. This research provides insights into the molecular interactions and stability of this compound, which is crucial for understanding its biological and chemical behavior (Okabe & Adachi, 1999).
Pharmaceutical Applications
This compound derivatives are explored for their potential in medicinal chemistry. Imidazole-based compounds, which include derivatives of this compound, have shown promise in treating various diseases due to their ability to bind with enzymes and receptors. This research is significant in drug development and understanding the therapeutic potential of imidazole derivatives (Zhang et al., 2014).
Application in Organic Synthesis
Research has also been conducted on the synthesis of imidazole derivatives using lactic acid as a promoter. This demonstrates the versatility of this compound in organic synthesis, contributing to the development of novel compounds with potential applications in various fields (Sonar et al., 2019).
Propriétés
Formule moléculaire |
C6H7N2O3- |
|---|---|
Poids moléculaire |
155.13 g/mol |
Nom IUPAC |
2-hydroxy-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C6H8N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3,5,9H,1H2,(H,7,8)(H,10,11)/p-1 |
Clé InChI |
ACZFBYCNAVEFLC-UHFFFAOYSA-M |
SMILES |
C1=C(NC=N1)CC(C(=O)[O-])O |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-2-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B1234239.png)
![2-[(4aS,8R)-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]propan-2-ol](/img/structure/B1234241.png)
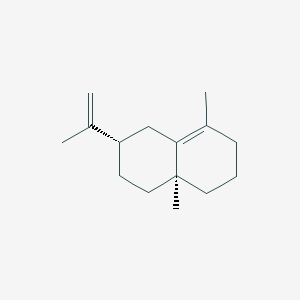
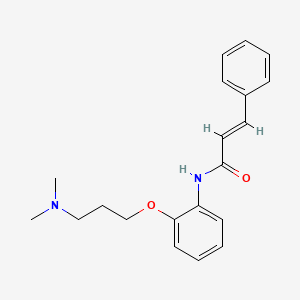

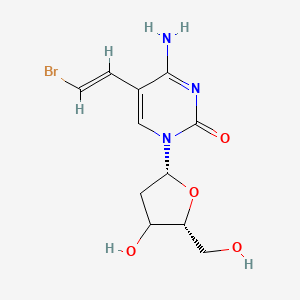
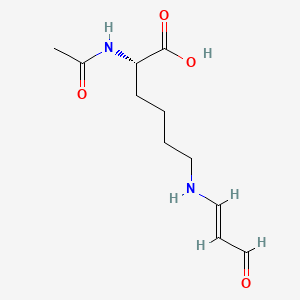
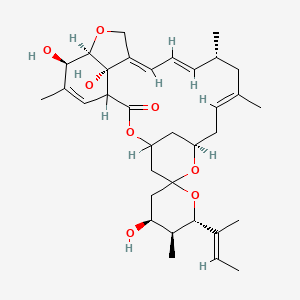
![[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hexadecanoate](/img/structure/B1234251.png)
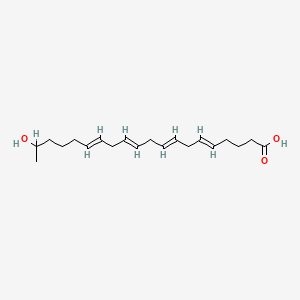
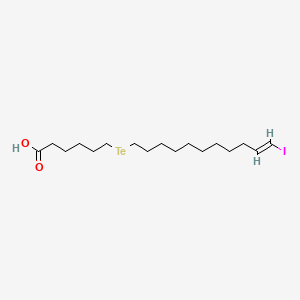
![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one](/img/structure/B1234255.png)